7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine
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Overview
Description
7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring The presence of a chlorine atom at the 7th position and an ethyl group at the 2nd position further distinguishes it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-chloropyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired pyrazolopyrimidine structure . The reaction is usually carried out in a solvent such as ethanol, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Reduced forms of the original compound.
Scientific Research Applications
7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used in the study of cell signaling pathways and enzyme inhibition.
Chemical Biology: It is employed in the design of chemical probes to investigate biological processes.
Industrial Applications: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby disrupting cell signaling pathways that are essential for cancer cell proliferation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring fused to the pyrazolopyrimidine core.
Uniqueness: 7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is unique due to the presence of the chlorine atom at the 7th position and the ethyl group at the 2nd position, which confer distinct chemical properties and biological activities . Its ability to serve as a versatile scaffold for drug development further highlights its significance in medicinal chemistry .
Properties
CAS No. |
923282-52-4 |
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Molecular Formula |
C7H7ClN4 |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
7-chloro-2-ethylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN4/c1-2-12-3-5-6(11-12)7(8)10-4-9-5/h3-4H,2H2,1H3 |
InChI Key |
MGVBZJVFTKICOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=N1)C(=NC=N2)Cl |
Origin of Product |
United States |
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